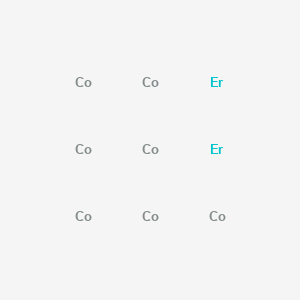
Cobalt;erbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and erbium are two elements that, when combined, form a unique compound with interesting properties and applications. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various alloys . Erbium, on the other hand, is a rare earth element known for its optical properties and use in various high-tech applications . The combination of cobalt and erbium results in a compound that exhibits unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-erbium compounds can be achieved through various methods. One common method is the citrate-gel auto-combustion technique, which involves the use of citric acid as a chelating agent to form a gel that undergoes combustion to produce the desired compound . This method allows for precise control over the composition and properties of the resulting compound.
Industrial Production Methods: In industrial settings, the production of cobalt-erbium compounds often involves high-temperature solid-state reactions. This method requires the mixing of cobalt and erbium oxides, followed by heating at high temperatures to form the desired compound. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of a pure and homogeneous product .
Chemical Reactions Analysis
Types of Reactions: Cobalt-erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-erbium compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of cobalt-erbium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce cobalt and erbium oxides, while reduction reactions may yield metallic cobalt and erbium .
Scientific Research Applications
Cobalt-erbium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cobalt-erbium compounds are explored for their potential use in magnetic resonance imaging (MRI) and as contrast agents . In industry, these compounds are used in the production of high-performance magnets and electronic devices .
Mechanism of Action
The mechanism of action of cobalt-erbium compounds is primarily based on their magnetic and optical properties. The magnetic properties of cobalt contribute to the compound’s ability to interact with magnetic fields, making it useful in applications like MRI and magnetic data storage . The optical properties of erbium, particularly its ability to emit light in the infrared region, make it valuable in optical communication and laser applications .
Comparison with Similar Compounds
Cobalt-erbium compounds can be compared with other similar compounds, such as cobalt-ferrite and erbium-doped yttrium aluminum garnet (YAG). Cobalt-ferrite is known for its high magnetic anisotropy and stability, making it suitable for applications in magnetic recording and biomedical imaging . Erbium-doped YAG, on the other hand, is widely used in laser applications due to its excellent optical properties . The unique combination of cobalt and erbium in cobalt-erbium compounds provides a balance of magnetic and optical properties, making them versatile for various applications.
Similar Compounds
- Cobalt-ferrite (CoFe2O4)
- Erbium-doped yttrium aluminum garnet (Er:YAG)
- Cobalt oxide (Co3O4)
- Erbium oxide (Er2O3)
Properties
CAS No. |
12134-09-7 |
|---|---|
Molecular Formula |
Co7Er2 |
Molecular Weight |
747.05 g/mol |
IUPAC Name |
cobalt;erbium |
InChI |
InChI=1S/7Co.2Er |
InChI Key |
ZWQKOMSVNWHSCL-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Er].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















